molecular formula C9H6ClF5N2O B8173584 2-Chloro-N-(2,2-difluoroethyl)-5-(trifluoromethyl)nicotinamide

2-Chloro-N-(2,2-difluoroethyl)-5-(trifluoromethyl)nicotinamide

Cat. No.: B8173584
M. Wt: 288.60 g/mol
InChI Key: LKQXJKDURYKBRV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-difluoroethyl)-5-(trifluoromethyl)nicotinamide is a synthetic organic compound belonging to the nicotinamide family This compound is characterized by the presence of a chloro group, a difluoroethyl group, and a trifluoromethyl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-difluoroethyl)-5-(trifluoromethyl)nicotinamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available nicotinic acid derivatives.

    Difluoroethylation: The difluoroethyl group is introduced via nucleophilic substitution reactions, using reagents such as 2,2-difluoroethylamine.

    Trifluoromethylation: The trifluoromethyl group is incorporated using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-difluoroethyl)-5-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoroethyl groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-Chloro-N-(2,2-difluoroethyl)-5-(trifluoromethyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-difluoroethyl)-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are sensitive to modifications by the compound.

    Pathways Involved: The compound may inhibit or activate biochemical pathways by binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2-difluoroethyl)-5-methylpyridine-3-carboxamide
  • 2-Chloro-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide

Uniqueness

2-Chloro-N-(2,2-difluoroethyl)-5-(trifluoromethyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2,2-difluoroethyl)-5-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5N2O/c10-7-5(8(18)17-3-6(11)12)1-4(2-16-7)9(13,14)15/h1-2,6H,3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQXJKDURYKBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)NCC(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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